molecular formula C17H16N4O7S B12764087 Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(phenylmethyl)- CAS No. 81717-48-8

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(phenylmethyl)-

Cat. No.: B12764087
CAS No.: 81717-48-8
M. Wt: 420.4 g/mol
InChI Key: VEOCSMFXAICZFL-UHFFFAOYSA-N
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Description

Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure that includes both amide and sulfonyl functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- typically involves multiple steps:

    Formation of the Hydroxyamino Group: This step involves the reaction of a suitable precursor with hydroxylamine under controlled conditions to introduce the hydroxyamino group.

    Introduction of the Oxoacetyl Group: The oxoacetyl group is introduced through an acylation reaction, often using acetic anhydride or a similar reagent.

    Sulfonylation: The sulfonyl group is added via a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyamino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, it can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications, such as in the development of new drugs or as intermediates in drug synthesis.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- exerts its effects depends on its specific application. Generally, it interacts with molecular targets through its functional groups, forming covalent or non-covalent bonds. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N-((4-(((amino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)-
  • Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(methyl)-

Uniqueness

The uniqueness of Ethanediamide, N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(phenylmethyl)- lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Compared to similar compounds, it may offer enhanced reactivity or selectivity in certain reactions, making it a valuable tool in both research and industrial settings.

Properties

CAS No.

81717-48-8

Molecular Formula

C17H16N4O7S

Molecular Weight

420.4 g/mol

IUPAC Name

N-benzyl-N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyloxamide

InChI

InChI=1S/C17H16N4O7S/c22-14(18-10-11-4-2-1-3-5-11)17(25)21-29(27,28)13-8-6-12(7-9-13)19-15(23)16(24)20-26/h1-9,26H,10H2,(H,18,22)(H,19,23)(H,20,24)(H,21,25)

InChI Key

VEOCSMFXAICZFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)NO

Origin of Product

United States

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